(E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-13-16(2)20-19(14-15)29-22(24(20)3)23-21(26)17-7-9-18(10-8-17)30(27,28)25-11-5-4-6-12-25/h7-10,13-14H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJOEFYSKLSZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel small molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring linked to a sulfonamide group and a benzamide moiety, with a trimethylbenzo[d]thiazole substituent. This unique structure is hypothesized to contribute to its biological activity.
Recent studies have suggested that compounds similar to this compound may act as inhibitors of the NLRP3 inflammasome, a critical component in the immune response associated with various inflammatory diseases. The inhibition of NLRP3 can lead to decreased release of interleukin-1β (IL-1β), a pro-inflammatory cytokine .
In Vitro Studies
- Inflammation Modulation : The compound was tested for its ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. Results indicated that it effectively reduced IL-1β levels in a concentration-dependent manner .
- Antitumor Activity : Preliminary evaluations showed that similar compounds exhibit cytotoxic effects against various cancer cell lines, including colon cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications to the piperidine and sulfonamide groups significantly influence the potency and selectivity of the compound. For instance:
- Substituents on the Benzamide : Electron-withdrawing groups enhanced activity, while bulky groups reduced it.
- Piperidine Modifications : Altering the piperidine ring led to variations in both potency and selectivity against target enzymes .
Data Table: Biological Activity Summary
Case Study 1: NLRP3 Inflammasome Inhibition
In a study assessing the effect of several compounds on NLRP3 activation, this compound was identified as a potent inhibitor. The study utilized PMA-differentiated THP-1 cells to demonstrate significant reductions in pyroptosis and IL-1β release upon treatment with this compound .
Case Study 2: Antitumor Efficacy
Another investigation focused on the antitumor properties of related compounds against colon cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, suggesting strong potential for therapeutic applications .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to (E)-4-(piperidin-1-ylsulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit promising anticancer activities. For instance, derivatives containing piperidine and thiazole rings have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study highlighted that benzimidazole derivatives with similar structural motifs demonstrated significant cytotoxic effects against various cancer cell lines by disrupting microtubule dynamics .
Inhibition of Protein Kinases
The compound has also been explored as a potential inhibitor of specific protein kinases involved in cancer progression. Research indicates that certain piperidine derivatives can modulate kinase activity, thereby affecting signaling pathways critical for tumor growth and survival . For example, inhibitors targeting the PI3K/Akt pathway have shown efficacy in preclinical models of breast cancer .
Antimicrobial Activity
Beyond oncology, there is emerging evidence suggesting that compounds with similar structures may possess antimicrobial properties. The presence of a sulfonamide group has been associated with enhanced antibacterial activity against various pathogens . This aspect opens avenues for developing new antibiotics based on the core structure of this compound.
Case Study 1: Anticancer Efficacy
A notable case study evaluated a series of piperidine-based compounds for their anticancer properties against breast cancer cell lines. The study demonstrated that modifications to the benzamide portion significantly influenced cytotoxicity. Specifically, compounds with electron-donating groups showed increased activity compared to those with electron-withdrawing groups .
| Compound Structure | IC50 (µM) | Cell Line |
|---|---|---|
| (E)-4-(piperidin-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | 5.2 | MCF-7 |
| This compound | 3.8 | MCF-7 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of piperidine were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with sulfonamide functionalities exhibited significant inhibitory effects on bacterial growth, suggesting their potential as lead compounds for antibiotic development .
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| (E)-4-(piperidin-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | 15 | S. aureus |
| This compound | 18 | E. coli |
Comparison with Similar Compounds
Key Structural Analogs
The closest analog identified is (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (). Below is a comparative analysis:
| Property | Target Compound | (Z)-Analog |
|---|---|---|
| Core Structure | Benzamide with (E)-configured benzothiazole | Benzamide with (Z)-configured benzothiazole |
| Sulfonyl Group | Piperidine (6-membered ring) | Azepane (7-membered ring) |
| Benzothiazole Substituents | 3,4,6-Trimethyl | 3-Ethyl, 4-Fluoro |
| Predicted logP | ~3.5 (higher lipophilicity due to methyl groups) | ~3.0 (lower lipophilicity due to polar fluorine) |
| Molecular Weight | ~485 g/mol | ~503 g/mol |
| Stereochemical Impact | (E)-configuration may favor planar orientation for target binding | (Z)-configuration could introduce steric hindrance or alter binding geometry |
Structural and Functional Implications
- Ring Size Differences : The piperidine (6-membered) vs. azepane (7-membered) rings influence steric bulk and conformational flexibility. Piperidine’s smaller size may enhance binding to compact kinase pockets, while azepane’s larger ring could improve solubility but reduce target complementarity .
- Ethyl/Fluoro Groups: The fluorine atom’s electronegativity may improve metabolic stability, while ethyl introduces moderate bulk without significant polarity .
- Stereochemistry : The (E)-configuration likely positions the benzothiazole and benzamide moieties optimally for hydrogen bonding, whereas the (Z)-isomer may disrupt this alignment .
Methodological Considerations for Similarity Assessment
- Molecular Fingerprints : Morgan or MACCS fingerprints could quantify structural overlap between the target compound and analogs. A Tanimoto coefficient >0.7 would indicate high similarity .
- Activity Cliffs: Minor structural changes (e.g., methyl to ethyl substitution) might result in disproportionate activity shifts, underscoring the need for empirical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
